N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide
Description
N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Properties
IUPAC Name |
N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-7-14(5,6)12(17)16-9-11-15-8-10(18-11)13(2,3)4/h7-8H,1,9H2,2-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPREZNHKWRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CNC(=O)C(C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide typically involves the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the dimethylbut-3-enamide moiety: This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antineoplastic agent, angiogenesis inhibitor, and apoptosis inducer.
Biological Studies: It is used in studies exploring the inhibition of protein kinases and the modulation of cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide involves its role as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, CDK9) . By inhibiting these kinases, the compound interferes with the cell cycle, preventing the progression of cancer cells and inducing apoptosis. The inhibition of CDK7 and CDK9 also affects transcriptional regulation, further contributing to its antineoplastic effects .
Comparison with Similar Compounds
Similar compounds to N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylbut-3-enamide include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole structure.
Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on multiple cyclin-dependent kinases, making it a valuable compound for cancer research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
